molecular formula C20H11Cl2F3N4O5 B3839007 2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol

2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol

Cat. No.: B3839007
M. Wt: 515.2 g/mol
InChI Key: VCNXFRWWANDUHA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of 2,4-dichloroaniline to form 2,4-dichloro-6-nitroaniline. This intermediate is then reacted with 2,6-dinitro-4-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can interact with cellular proteins and enzymes, potentially inhibiting their function. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A simpler compound with similar chloro groups but lacking the nitro and trifluoromethyl groups.

    2,6-Dinitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the chloro groups and phenol structure.

Uniqueness

2,4-Dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups allows for diverse chemical reactivity, while the trifluoromethyl group enhances its stability and lipophilicity.

Properties

IUPAC Name

2,4-dichloro-6-[[2-[2,6-dinitro-4-(trifluoromethyl)anilino]phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F3N4O5/c21-12-5-10(19(30)13(22)8-12)9-26-14-3-1-2-4-15(14)27-18-16(28(31)32)6-11(20(23,24)25)7-17(18)29(33)34/h1-9,27,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNXFRWWANDUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])N=CC3=C(C(=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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